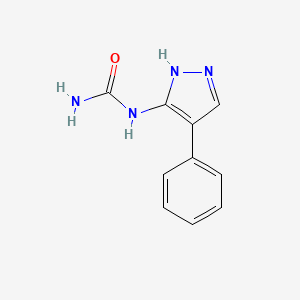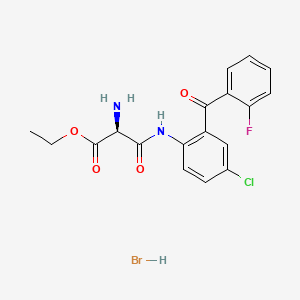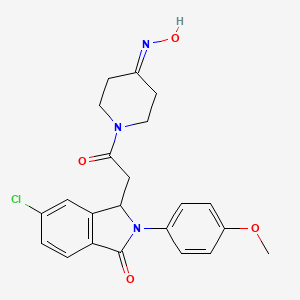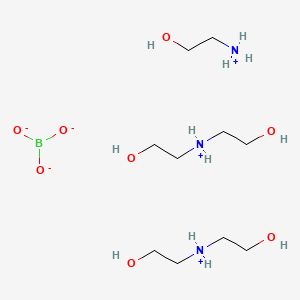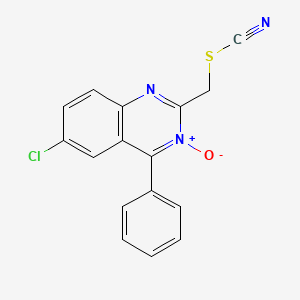
N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine): is a chemical compound with the molecular formula C20H40N4O2Sn It is known for its unique structure, which includes a stannylene (tin-containing) core linked to two N-nitrosocyclohexylamine groups through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) typically involves the reaction of dibutyltin oxide with N-nitrosocyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general steps are as follows:
Preparation of N-nitrosocyclohexylamine: This is synthesized by reacting cyclohexylamine with nitrous acid.
Reaction with Dibutyltin Oxide: The N-nitrosocyclohexylamine is then reacted with dibutyltin oxide in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The stannylene core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the stannylene core under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted stannylene derivatives.
科学研究应用
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with metal ions, affecting enzymatic activity. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, metal ion homeostasis, and signal transduction.
相似化合物的比较
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine).
N-nitrosocyclohexylamine: A key reactant in the synthesis.
Dibutyltin dilaurate: Another organotin compound with different applications.
Uniqueness
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is unique due to its dual functionality, combining the properties of organotin compounds and nitrosoamines. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
属性
CAS 编号 |
93841-42-0 |
|---|---|
分子式 |
C20H40N4O4Sn |
分子量 |
519.3 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-[dibutyl-[cyclohexyl(nitroso)amino]oxystannyl]oxynitrous amide |
InChI |
InChI=1S/2C6H11N2O2.2C4H9.Sn/c2*9-7-8(10)6-4-2-1-3-5-6;2*1-3-4-2;/h2*6H,1-5H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI 键 |
OTCGVIBGKLIRHW-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(ON(C1CCCCC1)N=O)ON(C2CCCCC2)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


